molecular formula C23H20N4O3 B2835267 2-(3-(4-甲基苯甲基)-2,4-二氧-3,4-二氢喹啉-1(2H)-基)-N-苯乙醯胺 CAS No. 921776-00-3

2-(3-(4-甲基苯甲基)-2,4-二氧-3,4-二氢喹啉-1(2H)-基)-N-苯乙醯胺

货号 B2835267
CAS 编号: 921776-00-3
分子量: 400.438
InChI 键: QJPLHOSUFDNCSD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

由于嘧啶衍生物具有潜在的抗癌特性,因此其设计和合成一直是重要的研究领域。一项研究重点介绍了某些2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑1-基]乙酰胺衍生物的合成,并测试了它们对60种癌细胞系的抗癌活性。一种化合物对八种癌细胞系表现出明显的癌细胞生长抑制作用,强调了此类衍生物在癌症治疗中的潜力(Al-Sanea等人,2020)

抗肿瘤活性

吡啶并[2,3-d]嘧啶衍生物已被探索其抗肿瘤活性,某些化合物对大鼠中的Walker 256癌肉瘤表现出显着的活性。这说明了该类化合物作为新型抗肿瘤剂来源的潜力(Grivsky等人,1980)

酶活性的双重抑制

已合成包含吡啶并[2,3-d]嘧啶部分的化合物作为胸苷酸合成酶(TS)和二氢叶酸还原酶(DHFR)等关键酶的潜在双重抑制剂,表明它们有望治疗需要抑制这些酶才能发挥治疗作用的疾病(Gangjee等人,1994)

药理特性

来自嘧啶类似物的GluN2B选择性N-甲基-D-天门冬氨酸(NMDA)受体拮抗剂的药理学特征分析已被用于指导重度抑郁症临床试验中的剂量选择。这些研究提供了对该化合物的疗效、安全性和药代动力学性质的见解,可用于开发神经系统疾病的治疗方法(Garner等人,2015)

组胺H4受体配体

研究2-氨基嘧啶作为组胺H4受体(H4R)配体表明嘧啶衍生物在靶向特定受体方面的化学多样性,在炎症和疼痛管理中提供了潜在的治疗应用(Altenbach等人,2008)

作用机制

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidines have been found to interact with various targets, including the calcium/calmodulin-dependent protein kinase type ii subunit gamma .

Biochemical Pathways

Similar compounds have been found to inhibit certain pathways in mycobacteria , suggesting that this compound may also interact with similar pathways.

Pharmacokinetics

The molecular weight of a similar compound, c25h24n2os2, is 432611 , which may influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have shown high activity against certain cell lines , suggesting that this compound may also have potent effects.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methylbenzaldehyde with barbituric acid to form 3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid. This intermediate is then coupled with N-phenylacetamide in the presence of a coupling agent to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "barbituric acid", "N-phenylacetamide", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with barbituric acid in the presence of a catalyst to form 3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid.", "Step 2: Coupling of 3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-phenylacetamide in the presence of a coupling agent to form the final product, 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide." ] }

CAS 编号

921776-00-3

分子式

C23H20N4O3

分子量

400.438

IUPAC 名称

2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H20N4O3/c1-16-9-11-17(12-10-16)14-27-22(29)21-19(8-5-13-24-21)26(23(27)30)15-20(28)25-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,25,28)

InChI 键

QJPLHOSUFDNCSD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。